molecular formula C23H25N3O5 B2585103 N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide CAS No. 941945-43-3

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide

Cat. No. B2585103
CAS RN: 941945-43-3
M. Wt: 423.469
InChI Key: BWSPQWWGNKAGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

The study of rigid P-chiral phosphine ligands, including those with tert-butylmethylphosphino groups, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the potential application of N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide in catalysis. These ligands have shown high catalytic activities and excellent enantioselectivities in the preparation of chiral pharmaceutical ingredients, indicating the chemical's relevance in enhancing catalytic processes for pharmaceutical synthesis (Imamoto et al., 2012).

Anti-Cancer and Anti-Fibrosis Potential

A specific focus on the inhibition of angiogenesis and P-glycoprotein efflux pump activity by compounds structurally related to this compound, such as 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930), demonstrates a promising application in overcoming cancer chemoresistance. These compounds have shown dual inhibition capabilities, enhancing the anticancer activity of traditional chemotherapy agents, suggesting potential utility in developing multi-drug resistance-reversal agents (Mudududdla et al., 2015).

Antimicrobial Activity

Research on novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which are structurally related to the chemical of interest, has revealed significant in vitro antimicrobial activity. These findings indicate the potential of this compound and its analogs in the development of new antimicrobial agents (Idrees et al., 2020).

Enzyme Inhibition for Cancer Treatment

Studies on N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid and related compounds show significant thymidylate synthase inhibition, a critical pathway in cancer cell proliferation. This research underscores the potential of this compound derivatives in targeted cancer therapies, especially for tumors overexpressing the α-folate receptor (Tochowicz et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-14(2)23(29)26-9-3-4-16-6-7-17(11-18(16)26)25-22(28)21(27)24-12-15-5-8-19-20(10-15)31-13-30-19/h5-8,10-11,14H,3-4,9,12-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSPQWWGNKAGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.